molecular formula C17H13Cl3F3NO2 B4794952 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B4794952
M. Wt: 426.6 g/mol
InChI Key: RVAJUBYFJPAHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a halogenated aromatic amide characterized by:

  • Core structure: A butanamide backbone substituted with a 2,4-dichlorophenoxy group and a 2-chloro-5-(trifluoromethyl)phenyl moiety.
  • Functional groups: Amide, phenoxy ether, trifluoromethyl, and multiple chlorine substituents.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3F3NO2/c18-11-4-6-15(13(20)9-11)26-7-1-2-16(25)24-14-8-10(17(21,22)23)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAJUBYFJPAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)aniline and 2,4-dichlorophenol.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: This intermediate is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Final Product Formation: The final step involves the formation of the butanamide linkage through a reaction with a butanoyl chloride derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers and materials for enhanced thermal and chemical stability.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.

Medicine

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

    Cancer Research: Explored for its potential anti-cancer properties through inhibition of specific molecular targets.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to desired therapeutic effects.

    Cellular Effects: Inducing cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Applications/Notes
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide (Target) 2-chloro-5-(trifluoromethyl)phenyl; 2,4-dichlorophenoxy ~450 (estimated) ~5.2 1 / 5 Potential agrochemical use (inferred)
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 2-methylphenoxy; thiadiazole ring with 4-chlorobenzyl 401.9 4.8 1 / 5 Unknown (structural data only)
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide 5-amino-2-fluorophenyl; 2,4-dichlorophenoxy 357.21 ~4.1 2 / 4 Pharmaceutical intermediate (e.g., kinase inhibitors)
N-(3-Amino-4-chlorophenyl)-4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide 3-amino-4-chlorophenyl; bulky 2,4-bis(2-methylbutan-2-yl)phenoxy ~500 (estimated) >6.0 2 / 4 High lipophilicity; potential pre-emergent herbicide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide 2-chloro-5-(trifluoromethyl)phenyl; ethyl chain (simpler backbone) 293.71 ~3.8 1 / 3 Intermediate in synthesis of complex amides

Key Observations :

  • Lipophilicity: The target compound’s trifluoromethyl and dichlorophenoxy groups confer higher XLogP3 (~5.2) compared to simpler analogs like N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (XLogP3 ~4.1) .
  • Bioactivity: Amino or fluorine substitutions (e.g., in ) may enhance pharmacological targeting, while halogenated phenoxy groups (as in the target compound) are common in herbicides like diflufenican ().

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a trifluoromethyl group and dichlorophenoxy moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H14Cl2F3N O2. The presence of halogen substituents enhances its lipophilicity and biological interactions.

Property Value
Molecular FormulaC16H14Cl2F3N O2
Molecular Weight371.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, while the dichlorophenoxy group may influence the compound's reactivity and stability in biological systems.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor effects. For instance, a related compound demonstrated efficacy against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity, which is crucial for tumor growth and survival in certain cancers . The potential of this compound as an antitumor agent warrants further investigation.

Enzyme Inhibition

Research has shown that compounds containing similar functional groups can act as inhibitors of various enzymes. For example, inhibitors targeting soluble guanylate cyclase (sGC) have been developed using similar structural motifs . This pathway is critical in regulating vascular tone and could be a target for cardiovascular therapies.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a related compound on c-KIT mutant-mediated tumors in mice. The results indicated that the compound significantly reduced tumor size and improved survival rates in treated subjects .
  • Enzyme Interaction : Another investigation focused on the enzyme inhibitory properties of structurally analogous compounds. Results showed that these compounds could effectively inhibit sGC activity, suggesting potential therapeutic applications in managing hypertension and related disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.